2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a 1,4-benzodioxine moiety, which is a cyclic structure containing an oxygen atom . The 1,4-benzodioxine structure is also known as dihydrobenzodioxin .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several cyclic structures and functional groups. The 1,4-benzodioxine moiety is a cyclic structure containing an oxygen atom . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, due to its complex structure, plays a crucial role in the synthesis of novel chemical entities with potential biological activities. For instance, Demchenko et al. (2015) synthesized a series of novel compounds with variations in the piperidine and benzodioxine moieties, demonstrating their applications in creating new molecules with analgesic and anti-inflammatory activities Demchenko et al., 2015. Similarly, Bararjanian et al. (2010) explored the synthesis of 2-aminopyrimidinones, showcasing the structural versatility and reactivity of the piperidine derivatives in forming complex molecules with potential self-assembly properties Bararjanian et al., 2010.
Metabolic Studies
The compound's structural analogs have been subject to extensive metabolic studies to understand their pharmacokinetic properties and metabolic pathways. For example, Renzulli et al. (2011) investigated the metabolism of a structurally related orexin receptor antagonist, providing insights into its biotransformation and elimination processes in humans, which is critical for developing therapeutics with optimal pharmacological profiles Renzulli et al., 2011.
Crystallography and Molecular Structure
The analysis of crystal structures of compounds with similar frameworks has been instrumental in understanding the conformational dynamics and intermolecular interactions critical for their biological activity. Shen et al. (2012) detailed the crystallographic analysis of marbofloxacin, highlighting the importance of the coplanarity between the carbonyl and carboxyl groups with the quinoline ring, which might be relevant to the conformational preferences of related compounds Shen et al., 2012.
Pharmacological Implications
The pharmacological exploration of compounds structurally related to this compound has revealed potential therapeutic applications. The modulation of specific receptors, such as orexin receptors, by analogs of this compound, has shown promise in treating disorders like insomnia, highlighting the therapeutic potential of this chemical scaffold Renzulli et al., 2011.
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given that some derivatives of 1,4-benzodioxan have shown promising properties . Additionally, further studies could focus on optimizing the synthesis of this compound and related structures.
Mechanism of Action
Target of Action
Compounds with a similar 2,3-dihydrobenzodioxine substructure have been known to interact with specific biological receptors and enzymes .
Mode of Action
It can be inferred that the compound’s interaction with its targets leads to changes in cellular pathways .
Biochemical Pathways
Compounds with a similar 2,3-dihydrobenzodioxine substructure have been known to influence cellular pathways in a targeted manner .
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-5-6-18(24)23(21-14)13-15-7-9-22(10-8-15)20(25)16-3-2-4-17-19(16)27-12-11-26-17/h2-6,15H,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXCVEACJHAZDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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